molecular formula C8H11BrF4 B1310798 1-Bromo-1,1,2,2-tetrafluoro-3-octene CAS No. 74793-72-9

1-Bromo-1,1,2,2-tetrafluoro-3-octene

Cat. No.: B1310798
CAS No.: 74793-72-9
M. Wt: 263.07 g/mol
InChI Key: ZIUUSJGUQRYFKK-AATRIKPKSA-N
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Description

1-Bromo-1,1,2,2-tetrafluoro-3-octene is an organofluorine compound with the molecular formula C8H11BrF4 It is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties to the molecule

Scientific Research Applications

1-Bromo-1,1,2,2-tetrafluoro-3-octene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants

Safety and Hazards

1-Bromo-1,1,2,2-tetrafluoro-3-octene is classified as an irritant . Safety precautions include avoiding contact with skin and eyes .

Mechanism of Action

Target of Action:

The primary targets of 1-Bromo-1,1,2,2-tetrafluoro-3-octene are likely enzymes or receptors involved in biological processes. Fluorinated compounds often interact with proteins due to their unique properties, affecting enzymatic activity or receptor signaling .

Mode of Action:

This compound likely undergoes radical reactions due to the presence of bromine. One possibility is allylic bromination, where the bromine radical selectively adds to the allylic position of an alkene. This process could lead to the formation of a brominated product . The resulting changes depend on the specific substrate and reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2-tetrafluoro-3-octene can be synthesized through a multi-step process involving the fluorination of an appropriate precursor followed by bromination. One common method involves the fluorination of 3-octene using a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The resulting tetrafluorinated intermediate is then subjected to bromination using bromine or a brominating reagent like N-bromosuccinimide (NBS) to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and bromination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1,2,2-tetrafluoro-3-octene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Addition Reactions: The double bond in the octene moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents (e.g., water or ethanol) are commonly used.

    Electrophilic Addition: Hydrogen bromide or chlorine in non-polar solvents (e.g., dichloromethane) are typical reagents.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents (e.g., dimethyl sulfoxide) are used to induce elimination reactions.

Major Products Formed:

    Substitution: Formation of 1-hydroxy-1,1,2,2-tetrafluoro-3-octene or 1-amino-1,1,2,2-tetrafluoro-3-octene.

    Addition: Formation of 1,2-dibromo-1,1,2,2-tetrafluoro-3-octane or 1,2-dichloro-1,1,2,2-tetrafluoro-3-octane.

    Elimination: Formation of tetrafluorooctene or tetrafluorooctyne.

Comparison with Similar Compounds

1-Bromo-1,1,2,2-tetrafluoro-3-octene can be compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-1-bromo-1,1,2,2-tetrafluorooct-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUUSJGUQRYFKK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418611
Record name 1-Bromo-1,1,2,2-tetrafluoro-3-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74793-72-9
Record name 1-Bromo-1,1,2,2-tetrafluoro-3-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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